molecular formula C16H17N5O2S2 B6458210 3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549043-85-6

3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B6458210
CAS RN: 2549043-85-6
M. Wt: 375.5 g/mol
InChI Key: NDXAZQLFJLHTMV-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles and benzothiazoles are classes of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles often involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The synthesis of benzothiazoles typically involves the condensation of 2-aminobenzenethiols with carboxylic acids .


Molecular Structure Analysis

1,3,4-Thiadiazoles and benzothiazoles are five-membered heterocyclic compounds. In the case of 1,3,4-thiadiazoles, the ring contains two nitrogen atoms, one sulfur atom, and two carbon atoms. Benzothiazoles, on the other hand, contain a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

1,3,4-Thiadiazoles and benzothiazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles and benzothiazoles can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Antimicrobial Agents

The 1,3,4-thiadiazole scaffold has been explored for its antimicrobial properties. In particular, derivatives of this compound have shown strong binding affinity and inhibition constants against microbial targets . Researchers have investigated its potential as a novel class of antibiotics or antifungal agents.

Anti-Inflammatory Activity

Several derivatives of this compound exhibit anti-inflammatory effects. For instance, three specific derivatives demonstrated significant inhibition of paw edema (77%, 76%, and 76%) at 3 hours, comparable to the standard drug indomethacin (75% inhibition) . These findings suggest its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazoles and benzothiazoles often involves interactions with different target receptors due to their ability to accept and donate hydrogen bonds .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazoles and benzothiazoles can also vary widely depending on their specific structures and substituents. Some of these compounds have been found to be toxic .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazoles and benzothiazoles, these compounds continue to be of interest in the development of new drugs for the treatment of various diseases . Future research will likely focus on the design and synthesis of new derivatives with improved potency and selectivity, as well as better pharmacokinetic properties .

properties

IUPAC Name

3-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c22-25(23)13-4-2-1-3-12(13)15(19-25)20-7-9-21(10-8-20)16-17-14(18-24-16)11-5-6-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXAZQLFJLHTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

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